2,5-Difluorobenzyl azide

Descripción general

Descripción

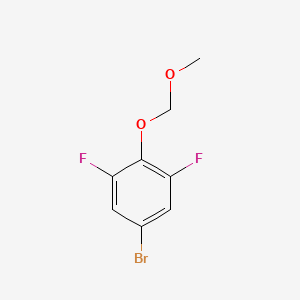

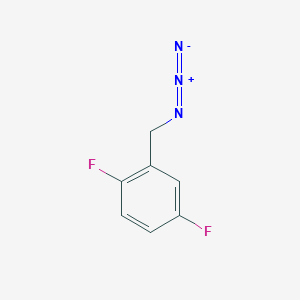

2,5-Difluorobenzyl azide is an organic compound characterized by the presence of two fluorine atoms and an azide group attached to a benzyl ring

Mecanismo De Acción

Target of Action

The primary target of 2,5-Difluorobenzyl azide is the formation of 1,2,3-triazoles . The 1,2,3-triazole moiety is of great importance in the fields of chemistry and chemical biology due to its unique properties, inert nature, and ability to mimic amide bonds . This motif is often seen in experimental drug candidates and approved drugs .

Mode of Action

This compound interacts with its targets through the copper-catalyzed 1,3-dipolar Huisgen cycloaddition of azides to alkynes, known as the CuAAC reaction . This reaction allows for the formation of 1,2,3-triazoles using a reliable, regioselective, and high-yielding process . The CuAAC reaction has seen applications in many areas, including bioconjugation chemistry, dendrimer and polymer synthesis, synthesis of peptidomimetics, combinatorial drug chemistry, and materials science .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the synthesis of 1,2,3-triazoles . The compound participates in a decarboxylation/cycloaddition cascade, allowing gaseous reagents to be bypassed, delivering desired triazoles in high yields .

Pharmacokinetics

The compound’s role in the synthesis of 1,2,3-triazoles suggests that its adme (absorption, distribution, metabolism, and excretion) properties would be largely dependent on the specific conditions of the reaction and the properties of the resulting triazole compounds .

Result of Action

The primary result of the action of this compound is the formation of 1,2,3-triazoles . These compounds have diverse applications in various fields of chemistry and chemical biology . For example, the methodology was used to synthesize an antiepileptic agent, rufinamide, which was obtained in 96% isolated yield .

Action Environment

The action of this compound is influenced by various environmental factors, including the presence of a suitable catalyst and the specific conditions of the reaction . For instance, the compound has been used under continuous flow conditions using copper-on-charcoal as a heterogeneous catalyst . The reaction environment and conditions can significantly influence the compound’s action, efficacy, and stability .

Análisis Bioquímico

Biochemical Properties

2,5-Difluorobenzyl azide plays a crucial role in biochemical reactions, particularly in the synthesis of 1,2,3-triazoles via the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction . This reaction is widely used in bioconjugation, drug discovery, and materials science due to its high efficiency and selectivity. The azide group in this compound interacts with alkynes in the presence of a copper catalyst to form triazoles, which are stable and biologically active compounds. This interaction is essential for the development of new pharmaceuticals and bioconjugates.

Cellular Effects

This compound has been shown to influence various cellular processes. Its ability to form triazoles through click chemistry allows it to be used in the modification of biomolecules, such as proteins and nucleic acids This modification can affect cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules through the azide group. This group can participate in nucleophilic substitution reactions, forming covalent bonds with various biomolecules . Additionally, the azide group can undergo cycloaddition reactions with alkynes to form triazoles, which can further interact with enzymes and proteins, potentially inhibiting or activating their functions. These interactions can lead to changes in gene expression and cellular behavior.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under standard laboratory conditions, but its reactivity can be influenced by factors such as temperature, pH, and the presence of catalysts . Long-term studies have shown that this compound can maintain its activity over extended periods, making it suitable for various biochemical applications.

Dosage Effects in Animal Models

The effects of this compound in animal models can vary depending on the dosage. At lower doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions and effects on cellular processes . At higher doses, this compound may exhibit toxic effects, including potential damage to tissues and organs. It is essential to determine the appropriate dosage to balance efficacy and safety in experimental studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to the synthesis of triazoles . The compound can be metabolized by enzymes that facilitate the azide-alkyne cycloaddition reaction, leading to the formation of triazole derivatives. These derivatives can further participate in metabolic processes, potentially affecting metabolic flux and metabolite levels within cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its chemical properties and interactions with transporters and binding proteins . The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cells, this compound can localize to various cellular compartments, where it can exert its biochemical effects.

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with cellular components and targeting signals . The compound can be directed to specific organelles or compartments within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum, through post-translational modifications or binding to specific proteins. This localization can influence the compound’s activity and function, allowing it to participate in targeted biochemical reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2,5-Difluorobenzyl azide can be synthesized through the reaction of 2,5-difluorobenzyl bromide with sodium azide in a suitable solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The reaction typically proceeds at room temperature and requires stirring for several hours to ensure complete conversion . The general reaction scheme is as follows:

2,5-Difluorobenzyl bromide+Sodium azide→2,5-Difluorobenzyl azide+Sodium bromide

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved safety, given the potentially explosive nature of azides . The use of heterogeneous catalysts, such as copper-on-charcoal, can further enhance the efficiency and yield of the reaction .

Análisis De Reacciones Químicas

Types of Reactions

2,5-Difluorobenzyl azide undergoes various chemical reactions, including:

Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, replacing other functional groups on the benzyl ring.

Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Cycloaddition Reactions: The azide group can react with alkynes in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium azide in polar aprotic solvents like DMSO or DMF.

Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.

Cycloaddition: Copper(I) iodide (CuI) as a catalyst in the presence of a base such as triethylamine (TEA).

Major Products

Substitution: Formation of various substituted benzyl azides.

Reduction: Formation of 2,5-difluorobenzylamine.

Cycloaddition: Formation of 1,2,3-triazoles, which are valuable intermediates in medicinal chemistry.

Aplicaciones Científicas De Investigación

2,5-Difluorobenzyl azide has several applications in scientific research:

Comparación Con Compuestos Similares

Similar Compounds

- 2,6-Difluorobenzyl azide

- 4-Fluorobenzyl azide

- Benzyl azide

Uniqueness

2,5-Difluorobenzyl azide is unique due to the specific positioning of the fluorine atoms on the benzyl ring, which can influence its reactivity and the properties of the resulting products. The presence of two fluorine atoms can enhance the compound’s stability and electron-withdrawing effects, making it a valuable intermediate in various synthetic applications .

Propiedades

IUPAC Name |

2-(azidomethyl)-1,4-difluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2N3/c8-6-1-2-7(9)5(3-6)4-11-12-10/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLRKJKIPXIYUFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)CN=[N+]=[N-])F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bipyridine, [(4-methoxyphenyl)sulfonyl]-](/img/structure/B3275223.png)

![2,2',7,7'-Tetranitro-9,9'-spirobi[fluorene]](/img/structure/B3275257.png)

![3,3',6,6'-Tetranitro-9,9'-spirobi[fluorene]](/img/structure/B3275263.png)

![Silane, [2-(dimethylsilyl)ethyl]trimethyl-](/img/structure/B3275318.png)